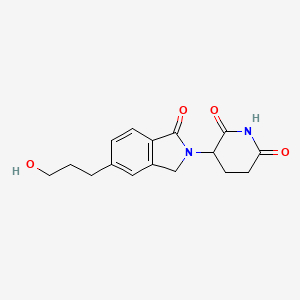

Phthalimidinoglutarimide-5'-C3-OH

説明

特性

分子式 |

C16H18N2O4 |

|---|---|

分子量 |

302.32 g/mol |

IUPAC名 |

3-[6-(3-hydroxypropyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C16H18N2O4/c19-7-1-2-10-3-4-12-11(8-10)9-18(16(12)22)13-5-6-14(20)17-15(13)21/h3-4,8,13,19H,1-2,5-7,9H2,(H,17,20,21) |

InChIキー |

HVXWFICHECEFHV-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCO |

製品の起源 |

United States |

準備方法

Preparation Methods of Phthalimidinoglutarimide-5'-C3-OH

Key Synthetic Steps

Synthesis of 5'-Hydroxy-3-phthalimidoglutarimide (racemic)

A notable method for synthesizing the glutarimide-derived metabolite of thalidomide, 5'-hydroxythalidomide, which shares the core structure with this compound, involves:

- Starting from a lactone derivative of N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid, prepared via a de novo route from diethyl acetamidomalonate.

- Reaction of this intermediate with 4-methoxybenzylamine to yield an isoglutamine intermediate.

- Formation of a CBZ-protected N-PMB-glutarimide after dehydration.

- Subsequent deprotection of CBZ and PMB groups.

- Phthalimidation and deacetylation of the 3-amino-5-acetoxyglutarimide to afford the target compound.

This approach emphasizes protecting group strategies to manage reactive sites and achieve the desired hydroxylation at the C3 position.

Preparation of Phthalimide and Glutarimide Intermediates

Phthalimide is typically synthesized by reacting phthalic anhydride with an amine under controlled conditions. Glutarimide formation follows standard organic synthesis protocols involving cyclization of appropriate glutamic acid derivatives or related precursors.

These intermediates are then coupled, often through nucleophilic substitution or amide bond formation, to build the phthalimidinoglutarimide framework.

Advanced Coupling and Functionalization Techniques

Suzuki–Miyaura Cross-Coupling : This palladium-catalyzed reaction is used to introduce various substituents into the glutarimide or phthalimide rings, enabling structural diversification. Reaction conditions typically involve mild temperatures and organic solvents, with purification by silica gel chromatography.

Transamidation Reactions : Used to exchange amide substituents on the glutarimide ring, often carried out in acetonitrile with amines at room temperature for extended periods (e.g., 15 hours). This method allows for modification of the amide functionality without disrupting the core structure.

Propargylation and PEGylation : For derivatives such as Phthalimidinoglutarimide-propargyl-C3-OH and Phthalimidinoglutarimide-C3-O-PEG5-OH, coupling with propargyl groups or polyethylene glycol chains is performed to enhance solubility or introduce reactive handles for further conjugation. These steps require careful control of reaction parameters, including temperature, pH, and time.

Analytical Confirmation

Throughout the synthesis, characterization techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR),

- Mass Spectrometry (MS),

- X-ray Crystallography (for solid-state structure confirmation),

- Chromatographic purification (silica gel chromatography with hexanes/ethyl acetate mixtures),

are employed to confirm the structure, purity, and yield of intermediates and the final product.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome | Yield/Notes |

|---|---|---|---|

| Lactone derivative synthesis | Diethyl acetamidomalonate (de novo route) | Formation of protected 4-hydroxyglutamic acid | Intermediate for glutarimide core |

| Reaction with 4-methoxybenzylamine | Mild conditions, controlled pH | Formation of isoglutamine intermediate | High selectivity |

| Dehydration | Dehydrating agent (unspecified) | Formation of CBZ-protected N-PMB-glutarimide | Key intermediate |

| Deprotection | Acid/base conditions | Removal of CBZ and PMB protecting groups | Complete deprotection essential |

| Phthalimidation & deacetylation | Phthalic anhydride derivatives, base | Formation of final phthalimidinoglutarimide | Final product with C3-OH functional group |

| Suzuki–Miyaura cross-coupling | Pd catalyst, boronic acids, organic solvent | Structural diversification | Yields 70-90%, depending on substrate |

| Transamidation | Amine, acetonitrile, room temp, 15 h | Amide bond modification | High conversion, mild conditions |

| PEGylation/Propargylation | PEG derivatives/propargyl reagents, controlled conditions | Solubility and functional group introduction | Requires optimization for purity |

Research Perspectives and Notes

The synthesis of this compound and its derivatives is complex, requiring multi-step sequences with protecting group strategies to ensure selective functionalization.

Modern cross-coupling methods such as Suzuki–Miyaura reactions have been successfully applied to diversify the compound's structure, facilitating the development of analogues with potential therapeutic applications.

Analytical techniques are critical at each step to verify the structure and purity, with NMR and MS being standard tools.

The presence of the hydroxyl group at the C3 position is crucial for biological activity and requires careful synthetic planning to introduce without side reactions.

PEGylation and propargylation modifications are increasingly used to improve pharmacokinetic properties or enable bioconjugation for drug delivery systems.

化学反応の分析

Types of Reactions

3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

科学的研究の応用

3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: It may be used in the development of new materials with specific chemical properties.

作用機序

The mechanism by which 3-[1,3-Dihydro-5-(3-hydroxypropyl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

類似化合物との比較

Comparison with Phthalimide-Based PROTAC Linkers

Phthalimidinoglutarimide derivatives share functional similarities with other PROTAC linkers but differ in substituent chemistry and bioactivity:

Key Findings :

- PEG linkers (e.g., in Phthalimidinoglutarimide-5'-C3-O-PEG2-C2-acid) improve aqueous solubility compared to non-PEGylated analogs .

Comparison with C3-OH-Containing Compounds

The C3-OH group is a critical pharmacophore in multiple bioactive compounds:

Key Findings :

- Metabolic Stability: C3-OH in this compound is less prone to epimerization compared to C7-OH in bile acids (e.g., UDCA), which undergo rapid stereochemical inversion .

- Spectral Shifts: The disappearance of C3-OH signals in NMR (e.g., δ 3.32 ppm in compound 5 ) contrasts with retained signals in this compound, suggesting structural rigidity .

Comparison with Phthalimide Antiparasitic Agents

Phthalimide analogs with antiparasitic activity highlight substituent-dependent bioactivity:

生物活性

Phthalimidinoglutarimide-5'-C3-OH is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in targeted protein degradation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

This compound consists of a phthalimidine moiety linked to a glutarimide structure, which is critical for its biological functions. The compound's design allows it to interact with E3 ligases, facilitating the ubiquitination and subsequent degradation of specific proteins within cells. This mechanism is particularly valuable in therapeutic contexts, such as cancer treatment, where downregulating overexpressed oncogenes is essential.

The primary biological activity of this compound relates to its role in the ubiquitin-proteasome pathway. The compound promotes the degradation of target proteins by:

- Binding to E3 Ligases : The interaction with E3 ligases is crucial for tagging proteins for degradation.

- Facilitating Ubiquitination : By enhancing the ubiquitination process, it effectively reduces levels of specific proteins that may contribute to disease states, particularly in oncology.

- Modulating Cellular Pathways : Altering protein levels can influence various cellular processes, including proliferation and apoptosis.

Research Findings

Several studies have documented the biological activity and efficacy of this compound. Below are key findings from recent research:

Case Studies

- Cancer Treatment : In a study involving MDA-MB-231 breast cancer cells, this compound exhibited potent cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics. This suggests its potential as a targeted therapy.

- Mechanistic Insights : A mechanistic study revealed that the compound's ability to modulate TNF-α mRNA levels through E3 ligase interactions could lead to reduced inflammation and tumor growth, highlighting its dual role in both cancer therapy and inflammation modulation .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Thalidomide | Immunomodulatory effects; promotes protein degradation | Primarily targets immune pathways |

| Dexamethasone | Anti-inflammatory properties; corticosteroid | Used mainly for hormonal effects rather than targeted degradation |

| Phthalimidinoglutarimide-C3-O-PEG2-OH | Similar degradation mechanism but shorter PEG chain | Differences in solubility and bioactivity due to PEG length |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。